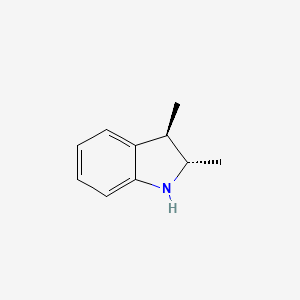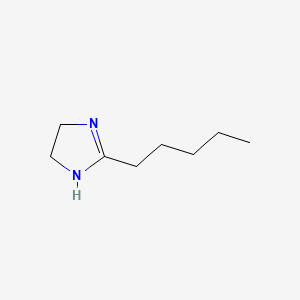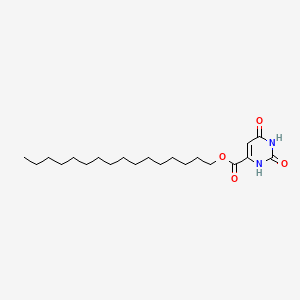![molecular formula C10H10O4S2 B13774824 1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide CAS No. 63458-33-3](/img/structure/B13774824.png)
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide is a heterocyclic compound with a unique structure that includes sulfur and oxygen atoms
Preparation Methods
The synthesis of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves several steps. One common method includes the reaction of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines with activated alkynes. This domino reaction yields the corresponding tetrahydrothieno[2,3-d]azocines . The reaction conditions typically involve the use of electron-deficient alkynes and various solvents, with yields ranging from 12% to 95% .
Chemical Reactions Analysis
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the benzothiole ring.
Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and various alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide can be compared with other similar compounds, such as:
1,3,6,8-Tetraoxa-2,7-dithiaspiro[4.4]nonane, 2,2,7,7-tetraoxide: This compound has a similar structure but includes oxygen atoms instead of sulfur.
4,7,8,9-Tetrahydrothieno[2,3-d]azocines: These compounds are synthesized using similar methods and have comparable chemical properties.
The uniqueness of 1,3,6,8-tetrahydrothieno3,4-g
Properties
CAS No. |
63458-33-3 |
|---|---|
Molecular Formula |
C10H10O4S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide |
InChI |
InChI=1S/C10H10O4S2/c11-15(12)3-7-1-2-8-4-16(13,14)6-10(8)9(7)5-15/h1-2H,3-6H2 |
InChI Key |
NWHOJMSFZJENKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C3=C(CS(=O)(=O)C3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


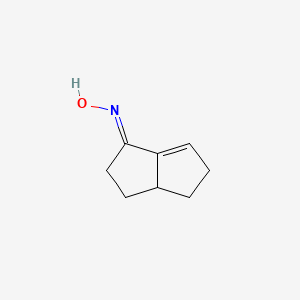
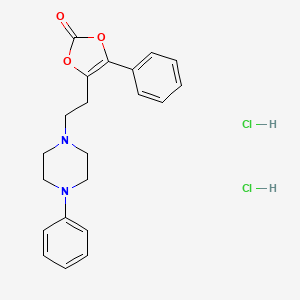
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
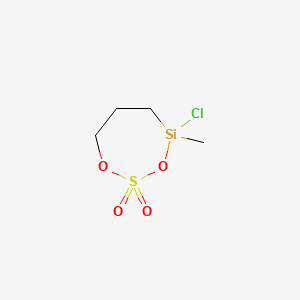
![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)
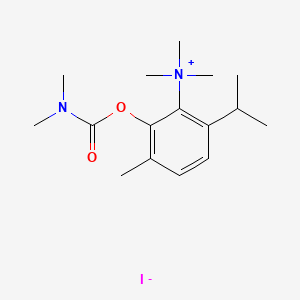
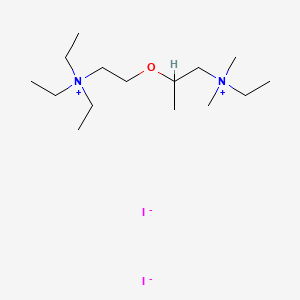
![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
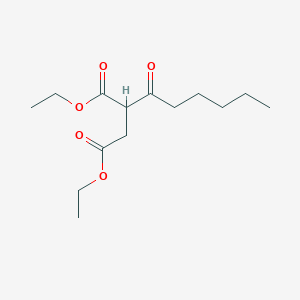
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
